Melatonina Metoxí-d3

Descripción general

Descripción

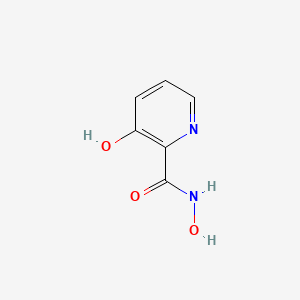

Melatonin Methoxy-d3 is a deuterated form of melatonin, specifically labeled with deuterium at the methoxy group. Melatonin, known chemically as N-acetyl-5-methoxytryptamine, is a hormone primarily produced by the pineal gland in the brain. It plays a crucial role in regulating sleep-wake cycles and circadian rhythms. The deuterated version, Melatonin Methoxy-d3, is often used in scientific research to study the pharmacokinetics and metabolic pathways of melatonin due to its stability and distinguishable mass spectrometric properties.

Aplicaciones Científicas De Investigación

Melatonin Methoxy-d3 has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound in mass spectrometry to study the metabolic pathways of melatonin.

Biology: Helps in understanding the role of melatonin in circadian rhythms and sleep regulation.

Medicine: Investigated for its potential therapeutic effects in sleep disorders, cancer, and neurodegenerative diseases.

Industry: Utilized in the development of melatonin-based supplements and pharmaceuticals.

Mecanismo De Acción

Target of Action

Melatonin Methoxy-d3, also known as Melatonin, is a neuro-hormone that primarily targets the melatonin receptor type 1A . This receptor is a G-protein coupled receptor, which plays a key role in the regulation of the circadian rhythm . Melatonin also binds to cytoplasmic and intra-nuclear receptors, allowing it to regulate the expression of key mediators of different signaling pathways .

Mode of Action

Melatonin interacts with its targets through both receptor-mediated and non-receptor mediated pathways . It binds to the melatonin receptor type 1A, which then acts on adenylate cyclase, leading to the inhibition of a cAMP signal transduction pathway .

Biochemical Pathways

Melatonin affects various signaling pathways. It can regulate the signaling output of pathways involved in inflammation by acting as an anti-oxidant molecule . It also has the ability to activate its receptors located at the cellular membrane and in the nucleus of the cells, altering normal cellular functions and affecting the expression of key mediators of different signaling pathways . Dysregulation in the MAPK pathway, for instance, is implicated in the evolution of several types of cancer .

Pharmacokinetics

The pharmacokinetics of Melatonin Methoxy-d3 is complex and can be influenced by various factors . It is a derivative of tryptophan and its bioavailability after oral administration ranges from 9 to 33% . Factors such as age, caffeine, smoking, oral contraceptives, feeding status, and certain medications like fluvoxamine can affect its pharmacokinetics .

Result of Action

The actions of Melatonin Methoxy-d3 are multidimensional. It is associated with the advancement of apoptosis, the arrest of the cell cycle, inhibition of metastasis, and antioxidant activity . For example, Melatonin reduced MMP-9 expression in nasopharyngeal carcinoma and oral carcinoma by inhibiting the binding affinity of transcription factor SP-1 to DNA; this led to reduced cell migration potential and EMT .

Action Environment

The effects of Melatonin Methoxy-d3 can be influenced by environmental factors. Its synthesis and secretion are regulated by the suprachiasmatic nucleus (SCN) through a complex neural network . The secretion of melatonin increases in darkness and decreases during exposure to light, thereby regulating the circadian rhythms of several biological functions, including the sleep-wake cycle .

Análisis Bioquímico

Biochemical Properties

Melatonin Methoxy-d3, similar to melatonin, interacts with various enzymes, proteins, and other biomolecules. It is involved in many physiological processes such as reproduction, sleep, antioxidant effect, and circadian rhythm . It is synthesized mainly from the metabolism of tryptophan via serotonin in the pineal gland .

Cellular Effects

Melatonin Methoxy-d3 influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to affect DNA damage response (DDR), a signaling pathway which can ultimately control cell proliferation and apoptosis . It also has a significant impact on various types of cells and cellular processes, including its effects on cellular proliferation and apoptosis, and processes such as angiogenesis .

Molecular Mechanism

Melatonin Methoxy-d3 exerts its effects at the molecular level through various mechanisms. It can bind to cytoplasmic and intra-nuclear receptors, regulating the expression of key mediators of different signaling pathways . It also has anti-inflammatory, antiapoptotic, and powerful antioxidant effects by subtle mechanisms in mitochondrial metabolic pathways .

Dosage Effects in Animal Models

The effects of Melatonin Methoxy-d3 vary with different dosages in animal models

Metabolic Pathways

Melatonin Methoxy-d3 is involved in the metabolic pathways of melatonin. It is synthesized mainly from the metabolism of tryptophan via serotonin

Transport and Distribution

Melatonin Methoxy-d3, like melatonin, is distributed throughout the body due to its amphiphilic nature . It can penetrate and influence all cells’ activity

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Melatonin Methoxy-d3 involves the incorporation of deuterium into the methoxy group of melatonin. One common method includes the use of deuterated reagents in the methylation step of the synthesis. For instance, deuterated methyl iodide (CD3I) can be used to replace the hydrogen atoms in the methoxy group with deuterium atoms.

Industrial Production Methods: Industrial production of Melatonin Methoxy-d3 follows similar synthetic routes but on a larger scale. The process involves:

- Hydroxylation of tryptophan to produce 5-hydroxytryptophan.

- Decarboxylation to form serotonin.

- Acetylation to produce N-acetylserotonin.

- Methylation using deuterated methyl iodide to yield Melatonin Methoxy-d3.

Análisis De Reacciones Químicas

Types of Reactions: Melatonin Methoxy-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-acetyl-5-methoxyindole-3-acetic acid.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.

Major Products:

Oxidation: N-acetyl-5-methoxyindole-3-acetic acid.

Reduction: N-acetylserotonin.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

N-acetylserotonin: A precursor in the biosynthesis of melatonin.

Serotonin: A neurotransmitter involved in mood regulation and a precursor to melatonin.

5-hydroxytryptophan: An intermediate in the synthesis of serotonin and melatonin.

Uniqueness: Melatonin Methoxy-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic research and in understanding the detailed metabolic pathways of melatonin.

Propiedades

Número CAS |

60418-64-6 |

|---|---|

Fórmula molecular |

C13H16N2O2 |

Peso molecular |

235.301 |

Nombre IUPAC |

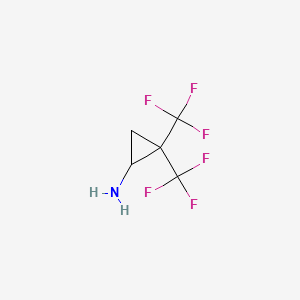

N-[2-[5-(trideuteriomethoxy)-1H-indol-3-yl]ethyl]acetamide |

InChI |

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i2D3 |

Clave InChI |

DRLFMBDRBRZALE-BMSJAHLVSA-N |

SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |

Sinónimos |

N-[2-[5-(methoxy-d3)-1H-indol-3-yl]ethyl]-acetamide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.